molecular formula C11H10ClNO2 B14408291 4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one CAS No. 80675-57-6

4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one

Cat. No.: B14408291
CAS No.: 80675-57-6
M. Wt: 223.65 g/mol
InChI Key: CUUJFHQLJVMYIY-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one can be achieved through various methods. One common approach involves the Staudinger reaction, where ketenes react with imines to form azetidinones. For instance, the reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base can yield azetidinones . Another method involves the cycloaddition of substituted acetic acids and imines using propylphosphonic anhydride (T3P®) as an acid activator under mild conditions .

Industrial Production Methods

Industrial production of azetidinones, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidinone ring can undergo substitution reactions, where different substituents replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be facilitated by reagents like halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidinones .

Scientific Research Applications

4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Its structural similarity to β-lactam antibiotics makes it a candidate for developing new antibacterial agents.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins .

Comparison with Similar Compounds

4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one can be compared with other azetidinones and β-lactam antibiotics:

    Penicillins: Both compounds share the β-lactam ring structure, but penicillins have additional functional groups that enhance their antibacterial activity.

    Cephalosporins: Similar to penicillins, cephalosporins have a β-lactam ring but with a different core structure, providing a broader spectrum of activity.

    Carbapenems: These compounds are highly resistant to β-lactamase enzymes, making them effective against a wide range of bacteria.

    Monobactams: Monobactams contain a monocyclic β-lactam ring and are effective against gram-negative bacteria .

Properties

CAS No.

80675-57-6

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]azetidin-2-one

InChI

InChI=1S/C11H10ClNO2/c12-8-3-1-7(2-4-8)10(14)5-9-6-11(15)13-9/h1-4,9H,5-6H2,(H,13,15)

InChI Key

CUUJFHQLJVMYIY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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